molecular formula C21H15ClF3N5OS B11691771 (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11691771
M. Wt: 477.9 g/mol
InChI Key: BEUUZIJTSCHCRP-UHFFFAOYSA-N
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Description

The compound (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolone core, a thiazole ring, and a hydrazinylidene group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the thiazole ring: This step involves the cyclization of appropriate thioamide derivatives with α-haloketones.

    Attachment of the hydrazinylidene group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting enzyme activity by binding to the active sites and preventing substrate interaction.

    Modulating receptor activity: Acting as an agonist or antagonist to modulate receptor activity and influence cellular signaling pathways.

    Interfering with cellular processes: Affecting various cellular processes, such as DNA replication, protein synthesis, and cell division, leading to potential therapeutic effects.

Comparison with Similar Compounds

(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

Molecular Formula

C21H15ClF3N5OS

Molecular Weight

477.9 g/mol

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H15ClF3N5OS/c1-11-3-5-13(6-4-11)17-10-32-20(26-17)30-19(31)18(12(2)29-30)28-27-16-9-14(21(23,24)25)7-8-15(16)22/h3-10,29H,1-2H3

InChI Key

BEUUZIJTSCHCRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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